7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane
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Overview
Description
7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane is a bicyclic compound that features a unique structural framework. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both sulfonyl and azabicyclo moieties in its structure makes it a versatile candidate for various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a sulfonyl chloride with an azabicyclo compound in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted products depending on the nucleophile used .
Scientific Research Applications
7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The azabicyclo moiety can interact with various enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.
Norcarane: A bicyclo[4.1.0]heptane derivative with different substituents.
Spirocyclopropanes: Compounds with a spirocyclic framework similar to the azabicyclo structure.
Uniqueness
7-(Propane-2-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane is unique due to the presence of both sulfonyl and azabicyclo moieties, which provide a combination of reactivity and stability. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H15NO3S |
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Molecular Weight |
205.28 g/mol |
IUPAC Name |
7-propan-2-ylsulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H15NO3S/c1-6(2)13(10,11)9-7-4-3-5-12-8(7)9/h6-8H,3-5H2,1-2H3 |
InChI Key |
IPRYVNKKZWSJIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N1C2C1OCCC2 |
Origin of Product |
United States |
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